3,5-Dibromo-4-chloropyridine

Overview

Description

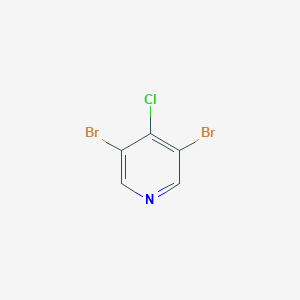

3,5-Dibromo-4-chloropyridine: is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₂ClN and a molecular weight of 271.34 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, activated by electron-withdrawing halogens, facilitates nucleophilic substitution. Bromine atoms (at 3- and 5-positions) are more reactive than chlorine (at 4-position) due to their lower electronegativity and larger atomic radius, enabling selective functionalization.

Key Examples:

-

Alkoxylation/Thiolation :

Alkoxides (e.g., sodium methoxide) or thiols displace bromine atoms under basic conditions. For instance, sodium ethoxide in ethanol substitutes bromine with ethoxy groups, forming 3,5-diethoxy-4-chloropyridine .

Mechanism:

The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing effects of the halogens.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable selective replacement of bromine atoms with carbon-based groups.

Suzuki-Miyaura Coupling:

Using arylboronic acids and Pd(PPh₃)₄ in a mixture of dioxane/water (3:1) with K₂CO₃ as a base at 80–100°C, bromine atoms are replaced with aryl groups. For example, coupling with phenylboronic acid produces 3,5-diaryl-4-chloropyridine derivatives .

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 h | 3,5-Diphenyl-4-chloropyridine | 72% |

Stille Coupling:

Reaction with organotin reagents (e.g., tributylvinyltin) in toluene at 100°C substitutes bromine with vinyl groups .

Reduction Reactions

Selective reduction of halogens is achievable under controlled conditions.

-

Debromination :

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces bromine to hydrogen, yielding 4-chloropyridine . -

Chlorine Retention :

The chlorine atom remains intact under mild reduction conditions due to its lower reactivity compared to bromine.

Diazotization and Functionalization

While direct diazotization of this compound is not reported, its derivatives (e.g., 3,5-dibromo-4-aminopyridine) undergo diazotization to introduce iodine or other groups via Sandmeyer-type reactions .

Comparative Reactivity Table

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| 3,5 | Br | High | SNAr, Cross-coupling |

| 4 | Cl | Low | Retained in most reactions |

Mechanistic Insights

-

Electrophilic Substitution : The chlorine atom at the 4-position directs incoming electrophiles to the 2- and 6-positions, though this is less common due to steric and electronic deactivation by halogens.

-

Steric Effects : Bulky substituents at the 3- and 5-positions hinder reactivity at adjacent positions, enabling regioselective modifications.

Scientific Research Applications

Chemical Properties and Structure

3,5-Dibromo-4-chloropyridine has the molecular formula and a molecular weight of 271.34 g/mol. Its structure features a pyridine ring with bromine atoms at the 3 and 5 positions and a chlorine atom at the 4 position, contributing to its reactivity and utility in chemical applications .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It is employed as a precursor for the preparation of various substituted pyridines and other nitrogen-containing heterocycles. Its ability to undergo halogenation reactions facilitates the development of new compounds with tailored properties .

Medicinal Chemistry

In medicinal chemistry, this compound is notable for its potential in drug development. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, which suggests implications for drug-drug interactions when used alongside other pharmaceuticals . The compound's high gastrointestinal absorption and permeability across the blood-brain barrier make it a candidate for central nervous system-targeting therapies .

Agrochemicals

In the agrochemical industry, this compound is utilized to synthesize pesticides and herbicides. Its structural characteristics allow for the development of agrochemicals with enhanced efficacy against pests while minimizing environmental impact .

Photophysical Studies

Recent studies have utilized this compound as a starting material for synthesizing novel azapyrenes. These compounds exhibit unique photophysical properties that are being explored for applications in materials science and photonics .

Case Study 1: Drug Development

A recent study highlighted the use of this compound in developing new therapeutic agents targeting specific biological pathways associated with cancer treatment. The derivatives synthesized exhibited significant cytotoxicity against specific cancer cell lines, demonstrating potential as anti-cancer agents .

Case Study 2: Agrochemical Applications

Research has shown that derivatives of this compound can effectively act as herbicides with selective action against certain weed species while being safe for crops. Field trials indicated that these compounds could reduce weed competition without harming the desired plant species .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-chloropyridine and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved can vary based on the structure of the derivative and the disease being targeted.

Comparison with Similar Compounds

- 2-Bromo-3,5-dichloropyridine

- 3-Bromo-4-chloropyridine

- 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

- 2-Bromo-5-chloropyridine

- 2-Bromo-4-chloropyridine

- 5-Bromo-2-chloropyridine

- 3,5-Dichloropyridine

Comparison: 3,5-Dibromo-4-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it a valuable intermediate in the synthesis of diverse chemical compounds .

Biological Activity

3,5-Dibromo-4-chloropyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by bromine substitutions at the 3 and 5 positions and a chlorine atom at the 4 position of the pyridine ring, contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 271.34 g/mol

- Structure : The presence of multiple halogens enhances the compound’s reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors:

- Cytochrome P450 Inhibition : Research indicates that this compound inhibits cytochrome P450 enzymes, particularly CYP1A2. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

- Anticancer Properties : Derivatives of this compound have shown promise in cancer treatment by inhibiting pathways involved in tumor progression. Studies suggest that these compounds can induce apoptosis in cancer cells through targeted mechanisms.

- Gastrointestinal Absorption : The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for therapies targeting central nervous system disorders.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active compounds:

- Pharmacophore Development : Its derivatives are being explored for potential antimicrobial, antiviral, and anticancer activities. The structural modifications at the halogen positions allow for the development of novel therapeutic agents.

- Synthesis of Complex Molecules : This compound is utilized in organic synthesis as a precursor for creating more complex heterocycles that have potential medicinal applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that certain derivatives of this compound could inhibit cell proliferation in various cancer cell lines. The mechanism involved disruption of cell cycle progression and induction of apoptosis through caspase activation.

-

Antimicrobial Properties :

- Research indicated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis.

-

Toxicological Studies :

- Toxicological assessments have shown that while this compound has beneficial pharmacological effects, it also poses risks typical of halogenated compounds, such as skin irritation and respiratory issues upon exposure.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Br at positions 3 & 5; Cl at position 4 | Anticancer, antimicrobial; inhibits CYP1A2 |

| 3,5-Dibromo-2-chloropyridin-4-amine | Br at positions 3 & 5; Cl at position 2 | Similar antimicrobial properties; different enzyme interactions |

| 3,5-Dibromo-2-methylpyridin-4-amine | Br at positions 3 & 5; Me at position 2 | Potentially different reactivity due to methyl group influence |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3,5-Dibromo-4-chloropyridine?

Methodological Answer: The synthesis typically involves sequential halogenation of pyridine derivatives. A common route starts with 4-chloropyridine, which undergoes bromination at the 3- and 5-positions using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Reaction monitoring via TLC or GC-MS is critical to avoid over-bromination. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns. The absence of aromatic protons (due to bromine/chlorine substitution) and distinct carbon shifts (e.g., C-4 chlorine at ~150 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.34 (M⁺) and isotopic patterns consistent with Br/Cl .

- Elemental Analysis: Confirms %C, H, N, Br, and Cl within ±0.3% of theoretical values (C₅H₂Br₂ClN: C 22.13%, H 0.74%) .

Q. What solvent systems are optimal for crystallizing this compound derivatives?

Methodological Answer: Slow evaporation from dichloromethane/hexane (1:3) or ethanol/water (4:1) mixtures yields high-quality single crystals. For X-ray diffraction, ensure minimal solvent inclusion by using low-polarity solvents. SHELXL refinement (via Olex2 or similar software) is recommended for resolving disorder or thermal motion artifacts .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer: Data contradictions (e.g., bond-length discrepancies or space-group ambiguities) require:

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model twinning ratios.

- High-Resolution Data: Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å).

- Validation Tools: Employ PLATON’s ADDSYM to check for missed symmetry and R1 convergence <5% .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s halogenated positions exhibit distinct reactivity:

- Buchwald-Hartwig Amination: The 4-chloro group is selectively replaced under Pd/XPhos catalysis (110°C, toluene), while bromine remains inert.

- Suzuki-Miyaura Coupling: Bromine at 3- or 5-positions reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Monitor reaction progress via in situ IR or F NMR (if fluorinated partners are used) .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer: It is a key intermediate for:

- IL-8 Receptor Antagonists: After amination at C-4, subsequent functionalization (e.g., sulfonylation or alkylation) generates bioactive molecules targeting inflammatory diseases .

- Kinase Inhibitors: Bromine atoms allow selective Pd-mediated couplings to introduce heterocyclic moieties.

Properties

IUPAC Name |

3,5-dibromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXHPEUZNXWWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355736 | |

| Record name | 3,5-dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13626-17-0 | |

| Record name | 3,5-dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.